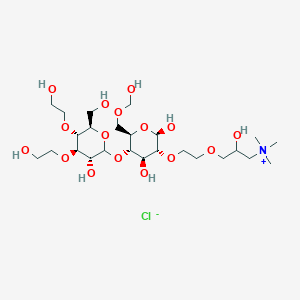
Polyquaternium-10
Übersicht
Beschreibung
Polyquaternium-10, also known as PQ-10, is a synthetic polymer used in a wide range of applications. This synthetic polymer has been used in medical, industrial, and cosmetic applications due to its unique properties. PQ-10 is a quaternary ammonium copolymer, which is a type of positively charged polymer that consists of a combination of quaternary ammonium salt and an organic acid. PQ-10 is a highly versatile material that has been used in a variety of applications, such as medical devices, food processing, and cosmetics.
Wissenschaftliche Forschungsanwendungen
Cosmetic and Personal Care Products : PQ-10 is widely used as a conditioner, thickener, and emollient in cosmetics, particularly in shampoo formulations. It has low potential to penetrate the skin but is adsorbed by keratinous surfaces, demonstrating safety and effectiveness in these applications (International Journal of Toxicology, 1988).
Quantification in Cosmetic Products : A method involving potentiometric polyion-sensitive polymeric membrane-based electrodes has been developed to quantify PQ-10 levels in cosmetic products. This method helps in maintaining the quality and safety of cosmetic products containing PQ-10 (Analytical methods: advancing methods and applications, 2016).
Hair Conditioning and Volumizing Agent : PQ-10 acts as a cationic cellulosic polymer in shampoo systems, imparting conditioning properties to hair and contributing to volume and conditioning benefits. Its interaction with surfactants leads to enhanced deposition on hair, improving hair quality (Detergent & Cosmetics, 2003).
Ocular Drug Delivery : PQ-10 has been studied for its potential in ocular drug delivery systems, showing promising results in terms of retention on the cornea and biocompatibility with ocular tissues. This opens new avenues for more effective treatments for ocular diseases (Pharmaceutics, 2022).
Optical and Frictional Properties : The film properties of PQ-10, such as gloss, opacity, and friction, are important for its applications in hair care products. Studies have shown that PQ-10 provides greater film clarity and gloss compared to other cationic polymers, which is crucial for consumer satisfaction in hair care products (Journal of cosmetic science, 2001).
Eigenschaften
IUPAC Name |
[3-[2-[(2R,3R,4S,5S,6R)-2,4-dihydroxy-5-[(3R,4R,5R,6R)-3-hydroxy-4,5-bis(2-hydroxyethoxy)-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethoxymethyl)oxan-3-yl]oxyethoxy]-2-hydroxypropyl]-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50NO16.ClH/c1-26(2,3)10-15(31)12-35-8-9-39-23-18(32)20(17(13-36-14-30)40-24(23)34)42-25-19(33)22(38-7-5-28)21(37-6-4-27)16(11-29)41-25;/h15-25,27-34H,4-14H2,1-3H3;1H/q+1;/p-1/t15?,16-,17-,18+,19-,20-,21-,22-,23-,24-,25?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOVCYRTDMQFLY-QZUVRZIUSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(COCCOC1C(C(C(OC1O)COCO)OC2C(C(C(C(O2)CO)OCCO)OCCO)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)CC(COCCO[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)COCO)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OCCO)OCCO)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50ClNO16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Whitish powder; [3V Sigma MSDS] | |
| Record name | Polyquaternium 10 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21555 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
CID 71307057 | |
CAS RN |
68610-92-4, 81859-24-7 | |
| Record name | Cellulose, ether with .alpha.-[2-hydroxy-3-(trimethylammonio)propyl]-.omega.-hydroxypoly(oxy-1,2-ethanediyl), chloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cellulose, ether with α-[2-hydroxy-3-(trimethylammonio)propyl]-ω-hydroxypoly(oxy-1,2-ethanediyl), chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.592 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cellulose, 2-hydroxyethyl 2-[2-hydroxy-3-(trimethylammonio)propoxy]ethyl 2-hydroxy-3-(trimethylammonio)propyl ether, chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.675 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




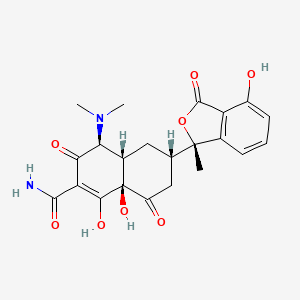
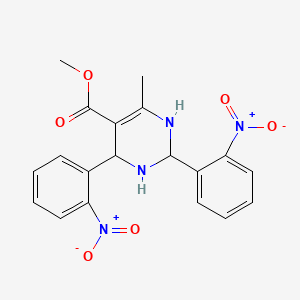
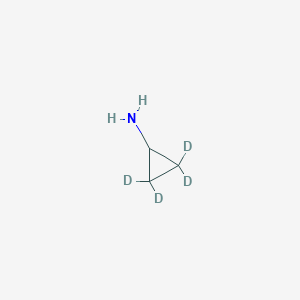
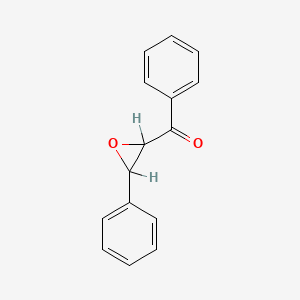
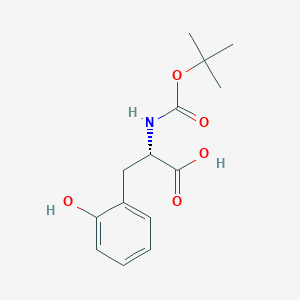
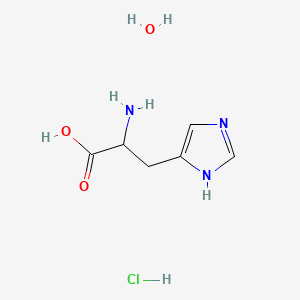
![N-[(3S,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide;hydrochloride](/img/structure/B1142249.png)